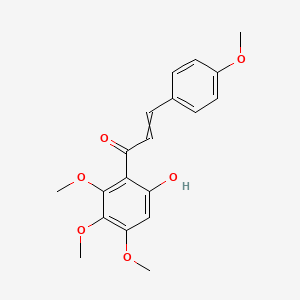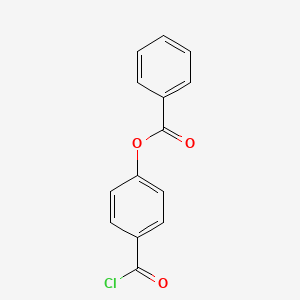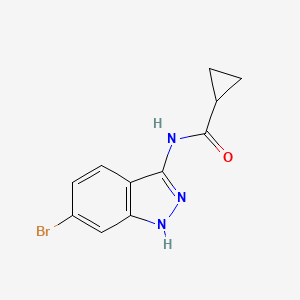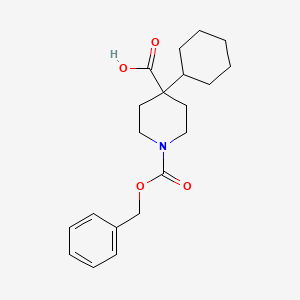![molecular formula C31H26N2O5 B8505003 N'-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide](/img/structure/B8505003.png)
N'-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by its complex molecular framework, which includes a chromenone core, phenylmethoxy groups, and an ethanimidamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of Phenylmethoxy Groups: The phenylmethoxy groups are introduced via etherification reactions, where phenol derivatives are reacted with benzyl halides in the presence of a base such as potassium carbonate.
Formation of the Ethanimidamide Moiety: The ethanimidamide group is typically introduced through a reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromenone core can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Proteins: It can bind to specific protein domains, altering their function and activity.
Modulate Enzyme Activity: It can inhibit or activate enzymes involved in various biochemical pathways.
Affect Cellular Signaling: It can influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.
類似化合物との比較
N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide can be compared with similar compounds such as:
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide: Similar structure but with additional methoxy groups.
2-[(RS)-(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride: Similar structure but with a dimethylethanamine moiety.
The uniqueness of N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C31H26N2O5 |
|---|---|
分子量 |
506.5 g/mol |
IUPAC名 |
N'-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide |
InChI |
InChI=1S/C31H26N2O5/c1-20(32)33-24-13-15-26-25(17-24)29(34)30(35)31(38-26)23-12-14-27(36-18-21-8-4-2-5-9-21)28(16-23)37-19-22-10-6-3-7-11-22/h2-17,35H,18-19H2,1H3,(H2,32,33) |
InChIキー |
YRMDHNKXYANGAX-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


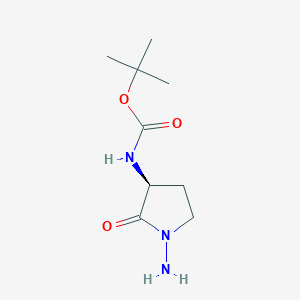
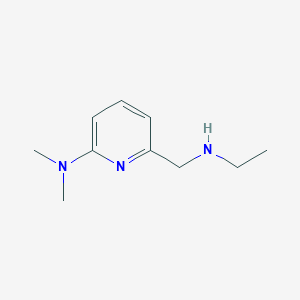
![5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one](/img/structure/B8504945.png)
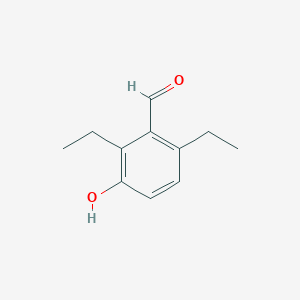
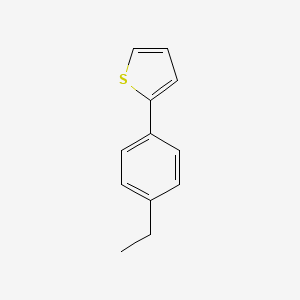
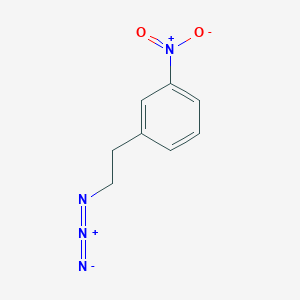
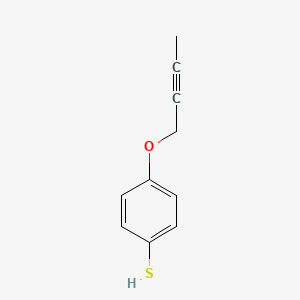
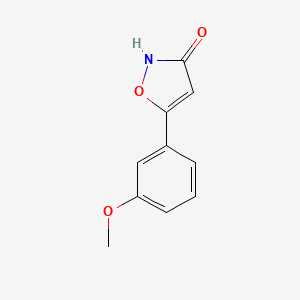
![1h-Pyrazolo[4,3-b]pyridine-6-carboxylic acid,7-(butylamino)-,ethyl ester](/img/structure/B8504998.png)
